1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol
Description
Properties
IUPAC Name |
1-[1-(3-phenoxypropyl)benzimidazol-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14(21)18-19-16-10-5-6-11-17(16)20(18)12-7-13-22-15-8-3-2-4-9-15/h2-6,8-11,14,21H,7,12-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSVPRYVUYUWUNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCCOC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24803614 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with an appropriate aldehyde or carboxylic acid under acidic conditions.
Substitution with Phenoxypropyl Group: The benzimidazole core is then alkylated with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate.
Introduction of the Ethanol Moiety: Finally, the ethanol group is introduced via a nucleophilic substitution reaction using ethylene oxide or a similar reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The benzimidazole ring can be reduced under specific conditions to form dihydrobenzimidazole derivatives.
Substitution: The phenoxypropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzimidazole carboxylic acid or aldehyde derivatives.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and as a ligand in catalysis.
Mechanism of Action
The mechanism of action of 1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. Structural Modifications and Substituent Effects
The compound’s structural uniqueness lies in its ethanol group and 3-phenoxypropyl chain. Key comparisons with analogs include:
2.2. Physicochemical Properties
Data from synthesized analogs reveal trends in melting points, solubility, and stability:
- Key Insight: The ethanol group in the target compound improves aqueous solubility compared to ketone or aryl derivatives but reduces thermal stability relative to non-hydroxylated analogs .
Biological Activity
1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications of this benzimidazole derivative.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its significant biological activity. The presence of the phenoxypropyl group enhances its lipophilicity, potentially increasing its bioavailability. The structure can be represented as follows:
Antimicrobial Activity
Benzimidazole derivatives, including this compound, have demonstrated notable antimicrobial properties. Various studies have reported their effectiveness against a range of bacterial and fungal pathogens.
- Case Study 1 : A study evaluated a series of benzimidazole derivatives for their antibacterial activity using the broth microdilution method. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MIC) ranging from 12.5 to 250 μg/ml against Staphylococcus aureus and Escherichia coli .
- Table 1: Antimicrobial Activity of Benzimidazole Derivatives
Anticancer Activity
Research has also highlighted the anticancer potential of benzimidazole derivatives. The ability of these compounds to inhibit cancer cell proliferation has been linked to their interaction with various molecular targets.
- Case Study 2 : A recent investigation into benzimidazole-based compounds demonstrated that several derivatives exhibited significant cytotoxic effects on human cancer cell lines, with IC50 values indicating potent activity .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications on the benzimidazole core significantly influence biological activity. For instance, substituents on the phenoxypropyl group can enhance or reduce potency against specific pathogens or cancer cell lines.
- Table 2: SAR Analysis of Benzimidazole Derivatives
| Substituent | Biological Activity | Effect on Potency |
|---|---|---|
| -Cl | Antimicrobial | Increased |
| -Br | Anticancer | Decreased |
| -OH | Antiviral | Neutral |
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 1-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)ethanol, and how is the benzimidazole core functionalized?
- The synthesis typically involves:
- Step 1 : Condensation of o-phenylenediamine with lactic acid under acidic conditions to form 1-(1H-benzo[d]imidazol-2-yl)ethanol .
- Step 2 : Oxidation using potassium dichromate in concentrated H2SO4 to yield 1-(1H-benzo[d]imidazol-2-yl)ethanone .
- Step 3 : Claisen-Schmidt condensation with aldehydes (e.g., 3-phenoxypropyl derivatives) in ethanol under basic conditions (10% KOH) to introduce substituents .
- Key Optimization : Reaction yields depend on stoichiometry (1.2 eq. aldehyde, 2 eq. KOH) and recrystallization from ethanol .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral data interpreted?
- <sup>1</sup>H-NMR : Confirms trans-isomer formation via doublet signals (J = 15.9–16.1 Hz) from the α,β-unsaturated ketone in chalcone derivatives .
- IR Spectroscopy : Identifies carbonyl stretches (~1665 cm<sup>−1</sup>) and NH/OH groups (~3428 cm<sup>−1</sup>) .
- Mass Spectrometry : High-resolution MS (e.g., Orbitrap Elite) validates molecular weight and fragmentation patterns .
Q. What preliminary biological assays are used to evaluate its pharmacological potential?
- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria and fungi .
- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .
- In-silico ADME : Predicts pharmacokinetic properties (e.g., bioavailability, blood-brain barrier permeability) using tools like SwissADME .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during Claisen-Schmidt condensation?
- Solvent Choice : Ethanol is preferred for solubility and reduced side reactions .
- Catalyst : Use of phase-transfer catalysts (e.g., SBA-15@BIG-Pd) enhances regioselectivity in hybridized benzimidazole derivatives .
- Temperature Control : Room-temperature reactions minimize decomposition of acid-sensitive intermediates .
Q. What methods confirm the stereochemistry of α,β-unsaturated ketones in derivatives of this compound?
- <sup>1</sup>H-NMR Coupling Constants : Trans isomers exhibit J = 15–16 Hz, while cis isomers show J = 8–12 Hz .
- X-ray Crystallography : Resolves ambiguous cases by providing definitive bond angles and dihedral angles .
Q. How do computational studies (e.g., DFT, molecular docking) enhance understanding of its bioactivity?
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity and stability .
- Molecular Docking : Simulates binding affinities to targets like α-glycosidase or HIV-1 protease using AutoDock Vina .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., phenoxypropyl vs. chlorophenoxyethyl) on bioactivity .
- Dose-Response Curves : Validate potency discrepancies using standardized assays (e.g., IC50 values) .
Q. How is the compound’s stability under varying pH and temperature conditions assessed?
- Forced Degradation Studies : Expose the compound to acidic/basic/oxidative conditions and monitor decomposition via HPLC .
- Thermogravimetric Analysis (TGA) : Determines thermal stability and decomposition thresholds .
Methodological Tables
Table 1 : Key Synthetic Steps and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | o-PDA + lactic acid (HCl) | 75–80 | |
| 2 | K2Cr2O7/H2SO4 | 65–70 | |
| 3 | Aldehyde + 10% KOH (ethanol) | 50–60 |
Table 2 : Biological Activity Data
| Assay Type | Target | Result (IC50/MIC) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 | 12.5 µM | |
| Antimicrobial | S. aureus | 8 µg/mL | |
| α-Glycosidase Inhibition | Yeast enzyme | 0.87 mM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
